![molecular formula C9H5ClN2O2 B3386331 6-Chloro-5-nitroisoquinoline CAS No. 72677-91-9](/img/structure/B3386331.png)
6-Chloro-5-nitroisoquinoline
Overview
Description
6-Chloro-5-nitroisoquinoline is a chemical compound with the CAS Number: 72677-91-9 . It has a molecular weight of 208.6 and its IUPAC name is 6-chloro-5-nitroisoquinoline . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 6-Chloro-5-nitroisoquinoline is1S/C9H5ClN2O2/c10-8-2-1-6-5-11-4-3-7 (6)9 (8)12 (13)14/h1-5H
. This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Chloro-5-nitroisoquinoline is a powder that is stored at room temperature . It has a molecular weight of 208.6 and its IUPAC name is 6-chloro-5-nitroisoquinoline .Scientific Research Applications
Pharmaceutical Research
6-Chloro-5-nitroisoquinoline is a type of quinoline derivative . Quinoline derivatives are widely used in the field of medicine . They are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Antimicrobial Activity
Most quinoline derivatives, including 6-Chloro-5-nitroisoquinoline, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Research
Quinoline derivatives, including 6-Chloro-5-nitroisoquinoline, have been found to have anticancer properties . They are used extensively in the treatment of various types of cancer .
DNA Synthesis Inhibition
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Chemical Synthesis
6-Chloro-5-nitroisoquinoline is used in the synthesis of various chemical compounds . For example, it reacted with vinylmagnesium bromide to form a number of pyrroloisoquinolines .
Mutagenic and Chromosome-Damaging Activities
5-Nitroisoquinoline derivatives, which include 6-Chloro-5-nitroisoquinoline, were evaluated for mutagenic (MUT) and chromosome-damaging (CHR) activities by the Salmonella test .
Safety and Hazards
The safety information for 6-Chloro-5-nitroisoquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
- One possibility is that it interferes with DNA synthesis by binding to DNA gyrase or topoisomerase enzymes, leading to bacterial cell death .
- Additionally, it may inhibit heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This accumulation of toxic heme ultimately kills the parasite .
Mode of Action
properties
IUPAC Name |
6-chloro-5-nitroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBUNQXZPZQNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308764 | |
Record name | 6-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitroisoquinoline | |
CAS RN |
72677-91-9 | |
Record name | 6-Chloro-5-nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72677-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.